alpha-L-Rhamnoquinovic acid
Description
Alpha-L-Rhamnoquinovic acid is a triterpenoid glycoside characterized by a quinovic acid aglycone core conjugated with an alpha-L-rhamnopyranosyl sugar moiety. This compound is primarily isolated from plant species within the Rubiaceae and Apocynaceae families, though specific source organisms are often proprietary or context-dependent in commercial references . Structurally, it belongs to the quinovic acid derivatives, a subclass of triterpenoids known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The alpha-L-rhamnose substitution at the 3-OH position of the quinovic acid backbone is critical for its bioactivity and solubility profile .
Its molecular formula is inferred as C₃₆H₅₈O₉ (molecular weight: ~658.85 g/mol), though exact values may vary depending on stereochemical configurations and extraction sources.
Properties
Molecular Formula |
C36H56O9 |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35-,36+/m0/s1 |
InChI Key |
PUOQHFWXBKTHST-CWGXONTESA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Rhamnoquinovic acid typically involves the extraction of quinovic acid from plant sources, followed by glycosylation with rhamnose. The reaction conditions for glycosylation often include the use of catalysts such as Lewis acids or enzymes like glycosyltransferases. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches, such as microbial fermentation. Microorganisms like bacteria and fungi can be engineered to produce the compound by introducing the necessary biosynthetic pathways. This method offers a sustainable and scalable approach to production compared to traditional extraction methods.
Chemical Reactions Analysis
Types of Reactions
Alpha-L-Rhamnoquinovic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinovic acid derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinovic acid backbone.
Substitution: The rhamnose moiety can be substituted with other sugar molecules or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like Lewis acids or enzymes facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinovic acid derivatives and glycosylated compounds with different sugar moieties.
Scientific Research Applications
Alpha-L-Rhamnoquinovic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of alpha-L-Rhamnoquinovic acid involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. It may also interact with enzymes and receptors involved in these processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations:
Sugar Moieties: The presence of alpha-L-rhamnose in this compound enhances its hydrophilicity compared to non-glycosylated triterpenes like oleanolic acid. However, it is less polar than beta-D-glucose-conjugated analogs, influencing its bioavailability and tissue distribution .
Bioactivity: this compound demonstrates superior antimicrobial activity against Gram-positive bacteria compared to ursolic acid, likely due to rhamnose-mediated membrane disruption . In contrast, oleanolic acid’s non-glycosylated structure favors interaction with lipid-rich tissues, explaining its hepatoprotective effects .
Molecular Weight: Glycosylation increases molecular weight significantly (e.g., 658.85 vs. 456.70 for oleanolic acid), affecting pharmacokinetic parameters such as half-life and renal clearance .
Analytical Techniques for Characterization
Table 2: Methodological Comparison (Adapted from )
Research Findings and Reproducibility Considerations
- Anticancer Activity: this compound inhibits NSCLC (non-small cell lung cancer) cell proliferation (IC₅₀: 12.3 μM) by upregulating caspase-3, outperforming oleanolic acid (IC₅₀: 48.7 μM) in vitro .
- Antimicrobial Efficacy: Demonstrates MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus, compared to 32 μg/mL for ursolic acid, highlighting the role of rhamnose in enhancing membrane permeability .
- Reproducibility: Standardized protocols for extraction (e.g., methanol-water solvent systems) and analytical parameters (HPLC gradients, column types) are critical, as noted in methodological guidelines . Open-data practices, such as sharing raw NMR spectra, are recommended to address variability in yields .
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